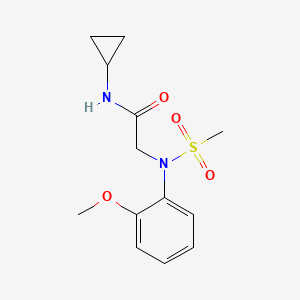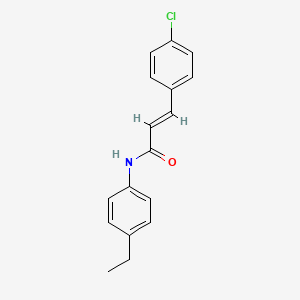
N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H10ClN3S and its molecular weight is 287.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.0283962 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Chemical Properties
N-(Pyridin-2-yl)thiazol-2-amine compounds, including derivatives similar to N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, exhibit dynamic tautomerism and can possess divalent N(I) character. Quantum chemical analysis indicates the existence of competitive isomeric structures with relative energy differences close to 4 kcal/mol. These structures show a unique electron distribution and tautomeric preferences, highlighting the competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This property is significant in electron donation within molecules, impacting their chemical reactivity and potential applications in various fields including material science and drug design (Bhatia, Malkhede, & Bharatam, 2013).
Corrosion Inhibition
Research on thiazole derivatives has demonstrated their potential as corrosion inhibitors for metals, which is critical for protecting materials in industrial applications. Studies using density functional theory (DFT) and molecular dynamics simulations have shown that compounds like 2-amino-4-(4-chlorophenyl)-thiazole effectively inhibit corrosion on iron surfaces. These findings are supported by quantum chemical parameters such as the highest occupied molecular orbital energy (E HOMO) and the lowest unoccupied molecular orbital energy (E LUMO), among others, indicating a strong interaction between the thiazole derivatives and the metal surface, thus preventing corrosion (Kaya et al., 2016).
Insecticidal and Antiviral Activities
Thiazole and thiadiazole derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their insecticidal and antiviral activities. These compounds have shown remarkable results against specific pests and viruses, indicating their potential in developing new pesticides and antiviral agents. The effectiveness of these compounds highlights the importance of thiazole derivatives in pharmaceutical and agricultural research (Ismail et al., 2021; Chen et al., 2010).
Material Science and Drug Delivery
Thiazole compounds, including this compound, have applications in material science, particularly in enhancing drug solubility and stability. For instance, complexes formed with thiazole derivatives and β-cyclodextrin have been used to improve the solubility and delivery of drugs, showcasing the role of these compounds in developing novel drug delivery systems (Asela et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIVBAAYUUBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B5505435.png)
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)


![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![N-(2-methylphenyl)-N-[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-ylamine](/img/structure/B5505502.png)
![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
![N-(1-PROPYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[2-(2-THIENYLMETHOXY)BENZYL]AMINE](/img/structure/B5505531.png)
